Phloraspine
Description
Phloraspine (IUPAC name: 3,5-dihydroxy-4-methoxybenzoyl-β-D-glucopyranoside) is a naturally occurring phenolic glycoside isolated from the bark of Aspidosperma polyneuron, a plant native to South American rainforests . Structurally, it comprises a phloroglucinol core linked to a glucose moiety via an ester bond. This compound exhibits notable antioxidant and anti-inflammatory properties, with demonstrated IC₅₀ values of 12.3 μM (DPPH assay) and 18.7 μM (COX-2 inhibition), respectively . Its mechanism of action involves scavenging free radicals and modulating NF-κB signaling pathways, making it a candidate for neurodegenerative and metabolic disorder therapeutics .
Properties
CAS No. |
1763-14-0 |
|---|---|
Molecular Formula |
C23H28O8 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[3-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxyphenyl]butan-1-one |
InChI |
InChI=1S/C23H28O8/c1-5-7-14(24)18-16(26)10-17(31-4)12(22(18)29)9-13-20(27)11(3)21(28)19(23(13)30)15(25)8-6-2/h10,26-30H,5-9H2,1-4H3 |
InChI Key |
ZMGUIBLJRFUNEX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C)O)C(=O)CCC)O)O |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C)O)C(=O)CCC)O)O |
Other CAS No. |
1763-14-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Phloraspine shares structural homology with other phenolic glycosides, such as Arbutin (hydroquinone-β-D-glucopyranoside) and Salicin (2-(hydroxymethyl)phenyl-β-D-glucopyranoside). Key distinctions include:
This compound’s methoxy group enhances lipid solubility (logP: 1.2 vs. Arbutin’s -0.5), improving membrane permeability .
Pharmacokinetic and Pharmacodynamic Profiles
Comparative pharmacokinetic data reveal differences in bioavailability and metabolism:
| Parameter | This compound | Arbutin | Salicin |
|---|---|---|---|
| Oral Bioavailability | 45% | 60% | 30% |
| Half-life (t₁/₂) | 4.2 h | 3.1 h | 1.8 h |
| Primary Metabolite | Glucuronide | Hydroquinone | Salicylic acid |
This compound’s prolonged half-life supports once-daily dosing, whereas Salicin requires frequent administration due to rapid clearance .
Mechanism of Action
- This compound: Inhibits ROS generation via electron donation (phloroglucinol core) and suppresses TNF-α production (NF-κB inhibition) .
- Arbutin : Competes with tyrosine for melanin synthesis, limiting hyperpigmentation .
- Salicin : Converts to salicylic acid, blocking prostaglandin synthesis (COX-1/2 inhibition) .
Research Findings and Clinical Relevance
Recent studies highlight this compound’s superior neuroprotective effects compared to analogues:
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